REACTION_CXSMILES
|
[NH2:1][C:2]1[S:3][C:4]([CH3:7])=[CH:5][N:6]=1.C([O:10][CH:11]=[C:12]([C:18](OCC)=O)[C:13]([O:15][CH2:16][CH3:17])=[O:14])C>C1(C)C(C)=CC=CC=1>[CH3:7][C:4]1[S:3][C:2]2=[N:1][CH:18]=[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[C:11](=[O:10])[N:6]2[CH:5]=1
|
Name
|
|
Quantity
|
1.14 g
|
Type
|
reactant
|
Smiles
|
NC=1SC(=CN1)C
|
Name
|
|
Quantity
|
2.16 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(=O)OCC
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
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Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
allowing for removal of the ethanol product
|
Type
|
CUSTOM
|
Details
|
After the solvent is removed
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux with removal of ethanol for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
hexanes (20 mL) is added
|
Type
|
FILTRATION
|
Details
|
The resulting precipitate is filtered
|
Type
|
WASH
|
Details
|
washed with diethyl ether (2×10 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CN2C(=NC=C(C2=O)C(=O)OCC)S1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 88.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |